molecular formula C7H5ClFNO3 B3032541 3-Chloro-2-fluoro-5-nitroanisole CAS No. 2181829-18-3

3-Chloro-2-fluoro-5-nitroanisole

Cat. No.: B3032541
CAS No.: 2181829-18-3
M. Wt: 205.57
InChI Key: WQSMAOWDIZHSBT-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-nitroanisole is an organic compound with the molecular formula C7H5ClFNO3. It is a derivative of anisole, where the methoxy group is substituted with chlorine, fluorine, and nitro groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-nitroanisole typically involves multi-step reactions starting from anisole. The process includes:

    Nitration: Anisole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Halogenation: The nitrated anisole is then subjected to halogenation reactions to introduce chlorine and fluorine atoms. This can be achieved using reagents like chlorine gas and fluorine-containing compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-nitroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 3-Chloro-2-fluoro-5-aminoanisole.

    Oxidation: Formation of 3-Chloro-2-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

3-Chloro-2-fluoro-5-nitroanisole is used in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-nitroanisole involves its interaction with various molecular targets. The electron-withdrawing groups (chlorine, fluorine, and nitro) influence its reactivity and interaction with enzymes and receptors. These interactions can modulate biological pathways, making it a valuable compound in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluoroanisole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Fluoro-5-nitroanisole: Lacks the chlorine atom, affecting its overall reactivity and applications.

    3-Chloro-5-nitroanisole:

Uniqueness

3-Chloro-2-fluoro-5-nitroanisole is unique due to the combination of chlorine, fluorine, and nitro groups on the anisole ring. This unique substitution pattern enhances its reactivity and makes it a versatile intermediate in organic synthesis and research applications.

Properties

IUPAC Name

1-chloro-2-fluoro-3-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSMAOWDIZHSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252875
Record name Benzene, 1-chloro-2-fluoro-3-methoxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2181829-18-3
Record name Benzene, 1-chloro-2-fluoro-3-methoxy-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2181829-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2-fluoro-3-methoxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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